molecular formula C12H3Br4ClO B12901444 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan

Cat. No.: B12901444
M. Wt: 518.2 g/mol
InChI Key: JDJMYFQHIRWODA-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a polyhalogenated dibenzofuran derivative characterized by a fused bicyclic aromatic structure. The compound features bromine substituents at positions 2, 3, 4, and 6, along with a chlorine atom at position 1 (Figure 1). This structural arrangement places it within the broader family of halogenated dibenzofurans, which are distinct from simple furans due to their fused aromatic systems and environmental persistence .

Properties

Molecular Formula

C12H3Br4ClO

Molecular Weight

518.2 g/mol

IUPAC Name

2,3,4,6-tetrabromo-1-chlorodibenzofuran

InChI

InChI=1S/C12H3Br4ClO/c13-5-3-1-2-4-6-10(17)8(15)7(14)9(16)12(6)18-11(4)5/h1-3H

InChI Key

JDJMYFQHIRWODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:

    Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

    Chlorination: The brominated dibenzofuran is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the specified position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial reactors, dibenzofuran is brominated with bromine or hydrogen bromide in the presence of a suitable catalyst.

    Chlorination: The brominated intermediate is chlorinated using industrial-grade chlorinating agents under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of dibenzofuran with fewer halogen atoms.

Scientific Research Applications

Environmental Monitoring

One of the primary applications of 2,3,4,6-tetrabromo-1-chlorodibenzo[b,d]furan is in environmental monitoring. This compound is often analyzed in environmental samples to assess contamination levels from industrial activities. Its persistence in the environment makes it a candidate for studies focused on pollution tracking and remediation efforts.

Case Study: Environmental Persistence

A study conducted on the persistence of chlorinated dibenzofurans revealed that compounds like this compound can accumulate in sediments and biota. This accumulation raises concerns regarding ecological health and necessitates regular monitoring to understand their long-term effects on ecosystems .

Toxicological Research

The toxicological profile of this compound has been extensively studied due to its potential health impacts. Research indicates that exposure can lead to various adverse effects, including endocrine disruption and carcinogenicity.

Health Effects

  • Acute Exposure : Symptoms may include skin irritations and gastrointestinal disturbances.
  • Chronic Exposure : Long-term exposure has been linked to immune system suppression and potential carcinogenic effects .

Industrial Applications

In industrial settings, this compound is utilized in the production of flame retardants. Its brominated structure provides effective fire resistance properties that are essential in manufacturing materials such as plastics and textiles.

Flame Retardant Efficacy

The compound's effectiveness as a flame retardant has been demonstrated through various studies where it was incorporated into polymer matrices. The presence of bromine atoms enhances thermal stability and reduces flammability .

Analytical Chemistry

The analytical detection of this compound is crucial for understanding its environmental impact. Advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to quantify this compound in various matrices including soil and biological tissues.

Detection Methods

  • Gas Chromatography : Effective for separating volatile compounds.
  • Mass Spectrometry : Provides precise molecular identification and quantification .

Summary Table of Applications

Application AreaDescriptionKey Findings
Environmental MonitoringTracking pollution levels in ecosystemsAccumulation in sediments; requires regular monitoring
Toxicological ResearchAssessing health impacts from exposureLinked to immune suppression; potential carcinogenicity
Industrial ApplicationsUsed as a flame retardant in plastics and textilesEnhances fire resistance; improves thermal stability
Analytical ChemistryDetection methods for environmental samplesGC-MS effectively quantifies presence in various matrices

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Halogenated Dibenzofurans

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Br (2,3,4,6); Cl (1) C₁₂H₄Br₄ClO ~552.3* Not Available
2,3-Dibromo-1-chlorodibenzo[b,d]furan Br (2,3); Cl (1) C₁₂H₆Br₂ClO 369.4 107227-60-1
2,3,7,8-Tetrachlorodibenzo[b,d]furan (TCDF) Cl (2,3,7,8) C₁₂H₄Cl₄O 305.9 51207-31-9
1-Bromo-8-chlorodibenzo[b,d]furan Br (1); Cl (8) C₁₂H₆BrClO 289.5 Not Available

*Calculated based on atomic weights.

Key Observations :

  • Brominated analogs (e.g., 2,3,4,6-Tetrabromo-1-chloro) exhibit higher molecular weights compared to chlorinated derivatives (e.g., TCDF) due to bromine’s greater atomic mass.
  • Substitution patterns influence steric and electronic properties. For example, lateral halogenation (positions 2,3,7,8 in TCDF) is associated with enhanced toxicity in dioxin-like compounds .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Property This compound 2,3,7,8-TCDF 2,3-Dibromo-1-chlorodibenzo[b,d]furan
Boiling Point High (>300°C, estimated) 310–320°C (sublimes) ~280–300°C (estimated)
Water Solubility Low (<0.1 mg/L) 0.019 mg/L <0.5 mg/L
Log Kow (Octanol-Water) ~6.5–7.0* 6.8 ~5.0–5.5*

*Estimated based on bromine’s hydrophobicity.

Key Observations :

  • Low water solubility and high thermal stability are consistent across halogenated dibenzofurans due to aromaticity and halogen content .

Toxicological and Environmental Impact

Table 3: Toxicity and Environmental Persistence

Compound Toxicity (LD₅₀, if available) Environmental Half-Life Key Concerns
2,3,4,6-Tetrabromo-1-chloro Not Reported Likely >5 years* Bioaccumulation; dioxin-like toxicity
2,3,7,8-TCDF 0.1–1 µg/kg (rodents) >10 years Carcinogenicity; endocrine disruption
2,3-Dibromo-1-chloro Not Reported ~1–5 years* Moderate persistence

*Inferred from structural analogs.

Key Observations :

  • Brominated dibenzofurans may exhibit toxicity mechanisms similar to chlorinated analogs, such as aryl hydrocarbon receptor (AhR) activation .
  • Environmental persistence increases with halogen content due to resistance to microbial degradation .

Biological Activity

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a polybrominated dibenzofuran (PBDF) compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

  • Molecular Formula : C12H5Br4ClO
  • Molecular Weight : 432.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The compound is known to act as an endocrine disruptor and can interfere with hormone signaling pathways. This disruption can lead to altered gene expression and protein production related to cellular development and proliferation.

Toxicological Profile

Research indicates that compounds within the dibenzofuran family can exhibit significant toxicity. The following table summarizes key toxicological findings related to this compound:

Study Findings
Kang et al. (1991)Found elevated levels of dioxin-like compounds in the adipose tissues of Vietnam veterans, suggesting long-term bioaccumulation effects from exposure to similar compounds .
Environmental Health Perspectives (2015)Reported that PBDFs can cause developmental damage and endocrine disruption at low concentrations .
Toxicology Reports (2020)Highlighted the potential for PBDFs to induce oxidative stress in mammalian cells .

Case Studies

Several studies have investigated the biological effects of dibenzofurans and their derivatives:

  • Agent Orange Exposure : A study on Vietnam veterans revealed that exposure to dioxin-like compounds resulted in increased risks for various health issues, including reproductive problems and cancers .
  • Endocrine Disruption : Research has shown that PBDFs can mimic natural hormones at low concentrations, leading to abnormal protein expression and developmental issues in both human and animal models .
  • Oxidative Stress Induction : A study published in Toxicology Reports demonstrated that exposure to this compound could induce oxidative stress in cultured cells, suggesting a mechanism for its toxic effects .

Environmental Impact

The persistence of PBDFs in the environment raises concerns about their bioaccumulation in food chains. They are often found in higher trophic levels due to their lipophilic nature. This accumulation poses risks not only to wildlife but also to human populations consuming contaminated food sources.

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